MTDH-SND1 blocker 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

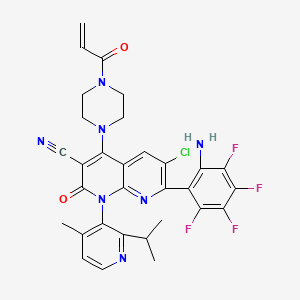

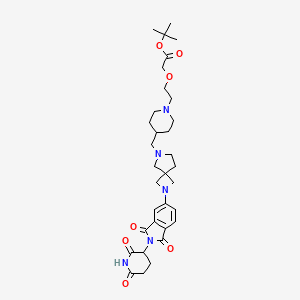

MTDH-SND1 Blocker 1 is a compound designed to inhibit the interaction between metadherin (MTDH) and staphylococcal nuclease domain-containing protein 1 (SND1). This interaction is crucial in the progression and metastasis of various cancers, particularly triple-negative breast cancer. By disrupting this protein-protein interaction, this compound shows potential as a therapeutic agent in cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of MTDH-SND1 Blocker 1 involves the design and optimization of stabilized peptides derived from the MTDH protein. The process includes:

Peptide Synthesis: Utilizing solid-phase peptide synthesis (SPPS) to create a 15-mer peptide sequence.

Stabilization: Introducing modifications such as end-terminal aspartic acid cross-linking to enhance stability and cell permeability.

Purification: Employing high-performance liquid chromatography (HPLC) to purify the synthesized peptides

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the SPPS process, optimizing reaction conditions for large-scale synthesis, and ensuring consistent quality through rigorous purification and quality control measures .

Análisis De Reacciones Químicas

Types of Reactions: MTDH-SND1 Blocker 1 primarily undergoes:

Binding Reactions: The compound binds to the SND1 protein, disrupting its interaction with MTDH.

Stabilization Reactions: The modifications introduced during synthesis stabilize the peptide structure, enhancing its binding affinity and selectivity

Common Reagents and Conditions:

Reagents: Amino acids, coupling agents (e.g., HBTU), and protective groups for peptide synthesis.

Conditions: Mild acidic or basic conditions for deprotection steps, and organic solvents for peptide coupling

Major Products: The primary product is the stabilized peptide that effectively disrupts the MTDH-SND1 interaction, with potential secondary products being unmodified or partially modified peptides .

Aplicaciones Científicas De Investigación

MTDH-SND1 Blocker 1 has several scientific research applications:

Cancer Therapy: It is primarily used in research focused on treating triple-negative breast cancer by inhibiting tumor growth and metastasis

Drug Resistance Studies: Investigating the role of MTDH-SND1 interaction in drug resistance mechanisms and developing strategies to overcome resistance

Biological Pathway Analysis: Studying the molecular pathways involved in cancer progression and identifying potential therapeutic targets

Mecanismo De Acción

MTDH-SND1 Blocker 1 exerts its effects by binding to the SND1 protein, thereby disrupting its interaction with MTDH. This disruption leads to:

Inhibition of Tumor Growth: By preventing the MTDH-SND1 interaction, the compound inhibits the signaling pathways that promote tumor growth and metastasis.

Immune Modulation: Enhancing tumor antigen presentation and T cell infiltration, thereby improving the immune response against cancer cells

Comparación Con Compuestos Similares

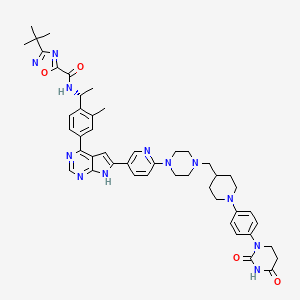

C26-A2: Another small-molecule inhibitor targeting the MTDH-SND1 interaction.

C26-A6: A lead candidate compound with similar inhibitory effects on the MTDH-SND1 complex

Uniqueness: MTDH-SND1 Blocker 1 is unique due to its stabilized peptide structure, which offers stronger binding affinity and higher selectivity compared to other small-molecule inhibitors. This structural advantage enhances its therapeutic potential and effectiveness in disrupting the MTDH-SND1 interaction .

Propiedades

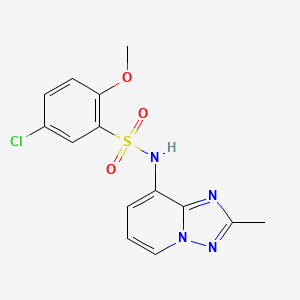

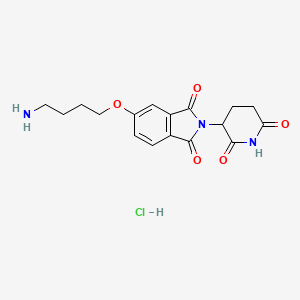

Fórmula molecular |

C14H13ClN4O3S |

|---|---|

Peso molecular |

352.8 g/mol |

Nombre IUPAC |

5-chloro-2-methoxy-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H13ClN4O3S/c1-9-16-14-11(4-3-7-19(14)17-9)18-23(20,21)13-8-10(15)5-6-12(13)22-2/h3-8,18H,1-2H3 |

Clave InChI |

HLRMNXITZQAUIH-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN2C=CC=C(C2=N1)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

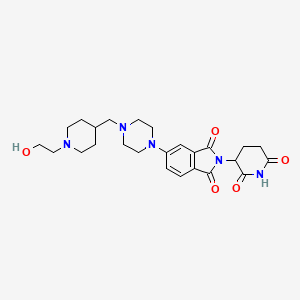

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

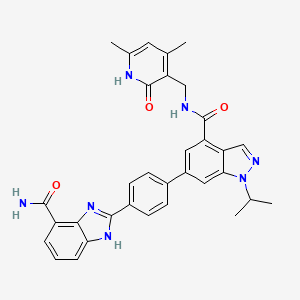

![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)

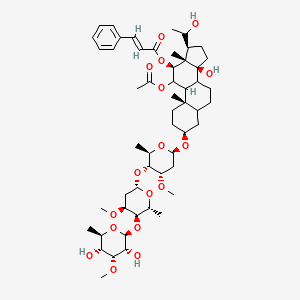

![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)